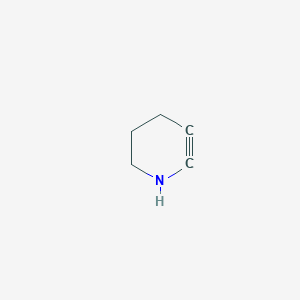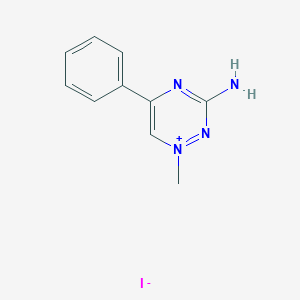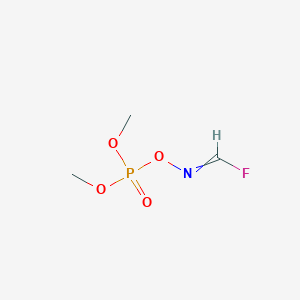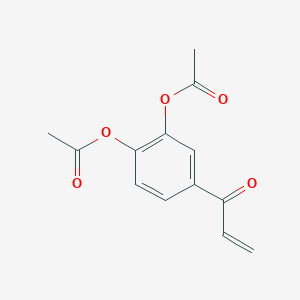
4-Acryloyl-1,2-phenylene diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acryloyl-1,2-phenylene diacetate is an organic compound that belongs to the class of acrylate esters. These compounds are known for their reactivity and are widely used in various chemical processes and industrial applications. The structure of this compound consists of an acryloyl group attached to a phenylene ring, which is further substituted with two acetate groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acryloyl-1,2-phenylene diacetate typically involves the reaction of acryloyl chloride with 1,2-dihydroxybenzene in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as better control over reaction conditions, reduced formation of by-products, and higher efficiency . The use of tubular reactors and ultrasonication-assisted flow strategies can further enhance the production rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acryloyl-1,2-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acryloyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenylene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
4-Acryloyl-1,2-phenylene diacetate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of adhesives, coatings, and resins.
Mécanisme D'action
The mechanism of action of 4-Acryloyl-1,2-phenylene diacetate involves its reactivity towards nucleophiles and electrophiles. The acryloyl group is highly reactive and can undergo polymerization reactions. The phenylene ring can participate in electrophilic aromatic substitution reactions, making the compound versatile in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Vinyl-1,2-phenylene diacetate
- 2-Methoxyhydroquinone
- Diethyl 2,2’-{[(1E,1’E)-(hydrazine-1,2-diylidene)bis(methanylylidene)]bis(4,1-phenylene)}bis(oxy)diacetate
Uniqueness
4-Acryloyl-1,2-phenylene diacetate is unique due to its dual functionality, combining the reactivity of the acryloyl group with the aromatic stability of the phenylene ring. This makes it a valuable compound in both synthetic organic chemistry and industrial applications .
Propriétés
Numéro CAS |
109549-53-3 |
|---|---|
Formule moléculaire |
C13H12O5 |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
(2-acetyloxy-4-prop-2-enoylphenyl) acetate |
InChI |
InChI=1S/C13H12O5/c1-4-11(16)10-5-6-12(17-8(2)14)13(7-10)18-9(3)15/h4-7H,1H2,2-3H3 |
Clé InChI |
OZQXBZQGGGRECW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)C(=O)C=C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


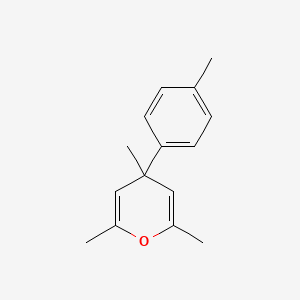
![9H-Thieno[2,3-b]carbazole](/img/structure/B14312277.png)
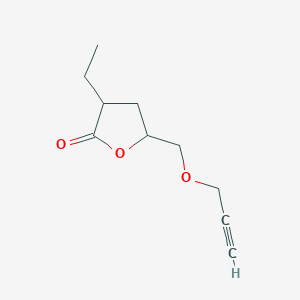

![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)
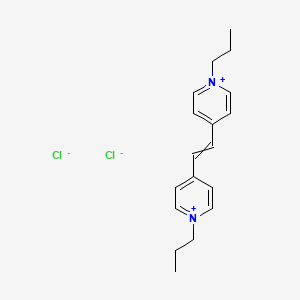
![6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B14312313.png)
